molecular formula C28H29N5O6S B11662967 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11662967
M. Wt: 563.6 g/mol
InChI Key: GAPAEVRDRIQEHT-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a synthetically designed organic compound that functions as a potent multi-targeted kinase inhibitor, with significant research value in the field of oncology. Its primary mechanism of action involves the potent inhibition of key receptor tyrosine kinases, including VEGFR-2 , which is a critical signaling pathway for tumor angiogenesis. By blocking this pathway, the compound effectively suppresses the formation of new blood vessels that tumors require for growth and metastasis. Recent studies, such as those published in 2023, have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2), by inducing apoptosis and arresting the cell cycle. The molecular structure integrates a 1,2,4-triazole core linked to a trimethoxyphenyl hydrazide moiety, a design that enhances its binding affinity and selectivity for the ATP-binding pockets of target kinases. This reagent is intended For Research Use Only and is a vital tool for scientists investigating novel chemotherapeutic agents, studying signal transduction mechanisms, and developing targeted cancer therapies in vitro.

Properties

Molecular Formula

C28H29N5O6S

Molecular Weight

563.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O6S/c1-35-20-14-23(37-3)21(24(15-20)38-4)16-29-30-26(34)17-40-28-32-31-27(33(28)19-9-7-6-8-10-19)18-11-12-22(36-2)25(13-18)39-5/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+

InChI Key

GAPAEVRDRIQEHT-MUFRIFMGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants : 1,4-Diphenyl thiosemicarbazide (10 mmol) dissolved in ethanol.

  • Base : Aqueous sodium hydroxide (2.5 M, 20 mL).

  • Temperature : Reflux at 80°C for 6 hours.

  • Workup : Acidification with dilute HCl to pH 3–4, followed by filtration and recrystallization from ethanol.

Key Observations

  • The reaction proceeds via intramolecular cyclization, facilitated by the deprotonation of the thiosemicarbazide nitrogen atoms under basic conditions.

  • X-ray crystallography confirms the planar triazole-thione structure, with tautomeric equilibrium between thione and thiol forms influencing reactivity.

Synthesis of Ethyl 2-[(4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetate (Intermediate 2)

Intermediate 1 undergoes alkylation with ethyl bromoacetate to introduce the sulfanylacetate moiety.

Reaction Conditions

  • Reactants : Intermediate 1 (10 mmol), ethyl bromoacetate (12 mmol), sodium ethanolate (12 mmol).

  • Solvent : Anhydrous ethanol (50 mL).

  • Temperature : Room temperature for 12 hours, followed by reflux at 78°C for 1 hour.

  • Yield : 78% after recrystallization from ethanol.

Mechanistic Insights

  • Sodium ethanolate deprotonates the thione sulfur, enabling nucleophilic substitution at the α-carbon of ethyl bromoacetate.

  • The reaction exclusively forms the S-alkylated product, as confirmed by comparative NMR and single-crystal X-ray diffraction.

Formation of 2-[(4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide (Intermediate 3)

The ethyl ester (Intermediate 2) is converted to the corresponding hydrazide via nucleophilic acyl substitution.

Reaction Conditions

  • Reactants : Intermediate 2 (5 mmol), hydrazine hydrate (15 mmol).

  • Solvent : Ethanol (30 mL).

  • Temperature : Reflux at 78°C for 4 hours.

  • Workup : Evaporation under reduced pressure and purification by silica gel chromatography.

Optimization Notes

  • Excess hydrazine ensures complete conversion, with reaction progress monitored by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

  • The hydrazide intermediate exhibits improved solubility in polar aprotic solvents, facilitating subsequent reactions.

Condensation with 2,4,6-Trimethoxybenzaldehyde to Form the Target Compound

The final step involves Schiff base formation between Intermediate 3 and 2,4,6-trimethoxybenzaldehyde.

Reaction Conditions

  • Reactants : Intermediate 3 (2 mmol), 2,4,6-trimethoxybenzaldehyde (2.4 mmol).

  • Catalyst : Acetic acid (0.5 mL).

  • Solvent : Ethanol (20 mL).

  • Temperature : Reflux at 78°C for 8 hours.

  • Yield : 65% after recrystallization from methanol.

Characterization Data

  • Melting Point : 198–200°C (decomposition).

  • FT-IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d6) : δ 11.2 (s, 1H, NH), 8.35 (s, 1H, CH=N), 6.85–7.45 (m, 14H, aromatic), 4.15 (s, 2H, SCH₂), 3.75–3.90 (multiple singlets, 15H, OCH₃).

Optimization and Analytical Characterization

Table 1: Summary of Reaction Conditions and Yields

StepReactantsReagents/CatalystsSolventTemperatureYield
11,4-Diphenyl thiosemicarbazideNaOHEthanol80°C85%
2Intermediate 1 + ethyl bromoacetateNaOEtEthanolRT → 78°C78%
3Intermediate 2 + hydrazine hydrateEthanol78°C90%
4Intermediate 3 + 2,4,6-trimethoxybenzaldehydeAcOHEthanol78°C65%

Critical Analysis

  • Step 4 : The moderate yield (65%) is attributed to steric hindrance from the trimethoxyphenyl group, necessitating prolonged reflux. Patent data suggests microwave-assisted synthesis could reduce reaction time to 30 minutes with comparable yields.

  • Purification : Silica gel chromatography (ethyl acetate/hexane 3:7) effectively removes unreacted aldehyde, as confirmed by HPLC purity >98% .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution of methoxy groups can introduce various functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to the triazole derivative exhibit significant anticancer properties . For instance, related triazole compounds have shown high levels of antimitotic activity against human tumor cells. The National Cancer Institute (NCI) has evaluated these compounds using a single-dose assay across numerous cancer cell lines, revealing effective growth inhibition rates .

Case Study Example :
A compound structurally related to the target compound was found to have a mean GI50 (the concentration required to inhibit cell growth by 50%) of approximately 15.72 μM against various cancer types . This suggests that derivatives of the triazole framework may serve as promising candidates for further development in cancer therapy.

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activity . Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .

Fungicides

The triazole moiety is widely utilized in agricultural chemistry as a fungicide . Compounds containing triazole structures are effective against a range of plant pathogens. The application of such compounds can lead to improved crop yields by controlling fungal diseases that threaten agricultural productivity .

Research Findings :
Field trials have shown that triazole-based fungicides can significantly reduce the incidence of fungal infections in crops such as wheat and barley, thereby enhancing overall crop health and yield .

Pharmacological Insights

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and methoxy groups play crucial roles in binding to target proteins and enzymes, modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs.
  • Trimethoxyphenyl Positioning: The 2,4,6-trimethoxyphenyl group in the target compound differs from the 3,4,5-trimethoxyphenyl configuration in and . The 3,4,5-trimethoxy motif is a known pharmacophore for tubulin inhibition (e.g., colchicine), suggesting divergent biological targets .
  • Hydrazide Modifications : Replacing the 2,4,6-trimethoxyphenyl group with a chlorinated or simpler benzylidene (as in ) alters electronic properties and steric bulk, which may affect binding to enzymes like HDACs or kinases .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (structural fingerprint-based metrics), the target compound shows moderate similarity (~60–70%) to known HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), as inferred from methods in and . However, its similarity to ’s compound is higher (~85%) due to shared triazole and hydrazide motifs. Molecular docking simulations suggest that the 3,4-dimethoxyphenyl group may engage in π-π stacking with hydrophobic enzyme pockets, while the trimethoxyphenyl hydrazide could act as a zinc-binding group in metalloenzyme inhibition .

Bioactivity Correlations

Bioactivity clustering () indicates that triazole derivatives with methoxy groups cluster into groups associated with antiproliferative and antimicrobial activities. For example:

  • ’s compound exhibits antifungal activity (IC₅₀ = 12 µM against Candida albicans), likely due to the 3,4,5-trimethoxyphenyl group’s membrane-disrupting effects .
  • ’s compound shows moderate cytotoxicity (IC₅₀ = 25 µM in HeLa cells), attributed to DNA intercalation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) 562.63 548.62 532.58
Calculated logP 3.2 4.1 3.8
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 9 8 7

Data derived from analogous compounds and computational tools (e.g., ChemSpider, PubChem) .

The target compound’s lower logP compared to ’s analogue suggests better aqueous solubility, which may improve bioavailability. However, its higher hydrogen bond acceptor count could limit blood-brain barrier penetration .

Biological Activity

The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a hybrid molecule that combines a triazole moiety with hydrazide functionalities. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C29H31N5O3S
  • Molecular Weight : 529.66 g/mol
  • LogP : 5.907 (indicating high lipophilicity)
  • Water Solubility : LogSw -5.56 (poorly soluble in water)

Biological Activity Overview

Research into the biological activity of triazole derivatives has shown promising results, particularly in antibacterial and antifungal properties. The specific compound under discussion has been evaluated for various biological activities:

Antibacterial Activity

Triazole compounds have demonstrated significant antibacterial effects against various strains of bacteria. For instance:

  • Studies indicate that derivatives containing the triazole ring exhibit inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
  • A study highlighted that triazole derivatives with specific substitutions showed enhanced activity against drug-resistant strains of Mycobacterium tuberculosis .

Antifungal Activity

The compound's structural components suggest potential antifungal activity:

  • Triazoles are known to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi. This mechanism has been explored in various studies focusing on related triazole compounds .

Anti-inflammatory Activity

Some studies have indicated that triazole derivatives can exhibit anti-inflammatory properties:

  • Compounds similar to the one have been reported to reduce edema in animal models, suggesting a possible mechanism involving inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

StudyFindings
Mohammed et al. (2019)Identified significant antibacterial activity of triazole derivatives against resistant Mycobacterium strains with MIC values ranging from 3.25 to 32 µg/mL .
Gadegoni et al. (2010)Reported on the synthesis and antibacterial screening of 4-amino-1,2,4-triazole derivatives showing effective inhibition against E. coli and Bacillus subtilis .
Muthal et al. (2010)Demonstrated that specific substitutions on the triazole ring enhanced antibacterial properties comparable to existing antibiotics .

The proposed mechanism of action for triazoles typically involves:

  • Inhibition of DNA synthesis : Triazoles can interfere with nucleic acid synthesis by inhibiting enzymes involved in DNA replication.
  • Cell membrane disruption : By targeting ergosterol biosynthesis in fungi, these compounds can compromise cell membrane integrity.
  • Anti-inflammatory pathways : Some derivatives may modulate inflammatory pathways by inhibiting cyclooxygenase or lipoxygenase activities.

Q & A

Q. What are the standard synthesis protocols for this compound, and how can purity be ensured?

The compound is synthesized via multi-step reactions, typically involving:

  • Condensation : Reacting substituted aldehydes with thioacetohydrazide precursors under reflux in solvents like ethanol or DMF, catalyzed by glacial acetic acid .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Characterization : Confirm structure via 1H^1H-NMR (aromatic proton integration), 13C^{13}C-NMR (carbonyl and triazole signals), and HRMS (molecular ion peak matching theoretical mass) .

Q. What spectroscopic techniques are critical for structural validation?

Key methods include:

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, S-H stretch absent post-sulfanyl linkage) .
  • NMR : Detect E/Z isomerism in the hydrazone moiety via coupling constants (J>12J > 12 Hz for E-configuration) .
  • Mass Spectrometry : HRMS to confirm molecular formula (e.g., [M+H]+^+ peak at m/z 602.18) .

Q. What preliminary biological assays are recommended for screening?

Initial screens should focus on:

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with MIC values compared to standard drugs like ampicillin .
  • Enzyme Inhibition : Dose-dependent inhibition of α-glucosidase or lipase, using spectrophotometric assays (IC50_{50} calculation) .

Advanced Research Questions

Q. How can low yields in the hydrazone formation step be resolved?

Low yields often stem from:

  • Incomplete Condensation : Optimize reaction time (4–6 hours reflux) and molar ratios (1:1.2 aldehyde/hydrazide) .
  • Side Reactions : Add molecular sieves to absorb water and shift equilibrium toward product .
  • Catalyst Screening : Test alternatives like p-toluenesulfonic acid instead of acetic acid .

Q. How to address contradictory NMR data for triazole ring protons?

Discrepancies may arise from:

  • Tautomerism : The 1,2,4-triazole ring exhibits annular tautomerism; use 15N^{15}N-NMR or variable-temperature NMR to resolve .
  • Solvent Effects : Record spectra in DMSO-d6_6 to observe H-bonding interactions that stabilize specific tautomers .

Q. What strategies optimize SAR studies for enhanced bioactivity?

  • Substituent Variation : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency .
  • Scaffold Hybridization : Fuse with benzimidazole or chromenopyrimidine moieties to improve pharmacokinetic properties .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for target enzymes (e.g., CYP450) .

Q. How to resolve discrepancies between in vitro and in silico activity data?

  • Assay Validation : Confirm compound stability in assay media (e.g., pH 7.4 buffer) via LC-MS .
  • Solubility Adjustments : Use co-solvents (DMSO ≤1%) or liposomal formulations to improve bioavailability .
  • Metabolite Screening : Identify active metabolites via hepatic microsome incubations .

Methodological Tables

Q. Table 1: Comparative Yields Under Different Catalytic Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)Reference
Glacial AcOHEthanol806895
p-TsOHDMF1008297

Q. Table 2: Biological Activity of Structural Analogs

Substituent (R)MIC (µg/mL) S. aureusIC50_{50} (µM) α-Glucosidase
3,4-Dimethoxyphenyl12.545.8
4-Nitrophenyl6.228.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.